molecular formula C10H13NO2 B2832469 N-(2-hydroxyethyl)-4-methylbenzamide CAS No. 42469-26-1

N-(2-hydroxyethyl)-4-methylbenzamide

Cat. No. B2832469
CAS RN: 42469-26-1
M. Wt: 179.219
InChI Key: XXWPLMBYQJUAQQ-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)-4-methylbenzamide” is likely a type of amide, a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . Amides are common in a variety of applications, including in the creation of polymers and in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyethyl)-4-methylbenzamide” would likely consist of a benzene ring (from the “benzamide” portion) substituted with a methyl group and an amide group. The amide group would be further substituted with a 2-hydroxyethyl group .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid . The specific reactions that “N-(2-hydroxyethyl)-4-methylbenzamide” would undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxyethyl)-4-methylbenzamide” would depend on its molecular structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Free Radical Generation for Oxidation Studies

Researchers use N-(2-hydroxyethyl)-4-methylbenzamide to generate free radicals at controlled and constant rates. This controlled radical production is crucial for studying oxidation dynamics and antioxidation mechanisms. By understanding radical behavior, scientists gain insights into oxidative processes, which have implications in fields such as materials science, biochemistry, and environmental chemistry .

Thermodynamic Modeling and Solubility Studies

N-(2-hydroxyethyl)-4-methylbenzamide contributes to the study of CO2 solubility. Researchers measure its solubility in various conditions and use thermodynamic models to predict its behavior. Understanding solubility is essential for designing effective CO2 capture processes and optimizing solvent systems .

Safety and Hazards

The safety and hazards associated with “N-(2-hydroxyethyl)-4-methylbenzamide” would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for “N-(2-hydroxyethyl)-4-methylbenzamide” would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-(2-hydroxyethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWPLMBYQJUAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-methylbenzamide

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